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cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]

Cat. No.: B15129986
M. Wt: 574.6 g/mol
InChI Key: YYQUWEHEBOMRPH-UHFFFAOYSA-N
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Description

Overview of Cyclic Peptides in Bioactive Molecule Design

Cyclic peptides are a class of molecules characterized by a closed-loop structure, typically formed by a covalent bond linking the ends of a peptide chain. musechem.com This cyclization confers significant structural and functional advantages over their linear counterparts, making them a subject of substantial interest in drug development and bioactive molecule design. musechem.comaltabioscience.com Found in a wide array of natural sources, including plants, bacteria, and animals, these compounds are involved in various biological processes, from signaling to defense mechanisms. musechem.comresearchgate.net

The primary advantage of cyclic peptides lies in their increased structural rigidity. altabioscience.com The cyclization process decreases the conformational flexibility of the peptide backbone, which can lead to several beneficial properties. nih.gov This pre-organization of the structure can enhance binding affinity and specificity for biological targets, as less conformational entropy is lost upon binding. nih.gov Furthermore, the cyclic structure provides increased resistance to proteolytic degradation by enzymes like exopeptidases, which target the terminal ends of linear peptides. altabioscience.comnih.gov This enhanced stability translates to a longer half-life in biological systems. While many cyclic peptide drugs target extracellular proteins, some are capable of crossing cell membranes to engage with intracellular targets. altabioscience.com These attributes position cyclic peptides in a unique therapeutic space between small molecules and larger biologics like antibodies. altabioscience.com

Table 1: Comparative Properties of Linear vs. Cyclic Peptides
PropertyLinear PeptidesCyclic Peptides
Conformational FlexibilityHighLow to Medium (Constrained) altabioscience.comnih.gov
Receptor Binding AffinityVariable, often lowerOften higher due to pre-organized conformation nih.gov
Target SelectivityGenerally lowerCan be significantly higher nih.gov
Enzymatic StabilitySusceptible to exopeptidases and endopeptidasesResistant to exopeptidases; increased resistance to endopeptidases altabioscience.comnih.gov
BioavailabilityGenerally lowCan be improved over linear counterparts altabioscience.com

Significance of the Arg-Gly-Asp (RGD) Motif in Cell Adhesion and Receptor Recognition

The tripeptide sequence Arginine-Glycine-Aspartic acid, commonly abbreviated as RGD, is a fundamental motif in cell biology, primarily recognized for its critical role in cell adhesion. nih.gov It was first identified in 1984 by Pierschbacher and Ruoslahti as the minimal sequence within the extracellular matrix (ECM) protein fibronectin that is necessary for mediating cell attachment. nih.govnih.gov Subsequent research has revealed that the RGD motif is not exclusive to fibronectin but is a common recognition site in numerous other adhesive proteins, including vitronectin, fibrinogen, and osteopontin. wikipedia.org

The biological function of the RGD sequence is mediated through its interaction with a family of cell surface receptors known as integrins. nih.gov Integrins are heterodimeric proteins that physically link the extracellular matrix to the intracellular cytoskeleton, playing a pivotal role in cell signaling, migration, proliferation, and survival. acs.org A significant subset of the 24 known integrins recognizes the RGD motif within their ligands. wikipedia.orgacs.org This interaction is central to both cell-substratum and cell-cell communications. nih.gov The specific conformation of the RGD loop in its parent protein often dictates which of the various RGD-binding integrins it will bind to with high affinity, providing a basis for receptor selectivity. nih.govnih.gov The discovery of the RGD motif has not only advanced the fundamental understanding of cell adhesion but has also spurred the development of therapeutic agents that can modulate integrin activity. nih.gov

Table 2: Selected RGD-Binding Integrins and Their Natural Ligands
Integrin ReceptorPrimary Natural Ligand(s) wikipedia.orgresearchgate.netKey Biological Functions
αvβ3Vitronectin, Fibronectin, Fibrinogen, OsteopontinAngiogenesis, bone resorption, tumor metastasis wikipedia.org
αvβ5VitronectinCell adhesion and migration acs.org
α5β1FibronectinCell adhesion to fibronectin, embryonic development acs.org
αIIbβ3Fibrinogen, Fibronectin, VitronectinPlatelet aggregation, thrombosis nih.gov

Historical Context of Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] as an RGD Mimetic and Integrin Ligand

The therapeutic potential of modulating RGD-integrin interactions was recognized soon after the motif's discovery. However, initial research using short, linear RGD-containing peptides was hampered by several limitations. These linear peptides often exhibited low binding affinity, a lack of specificity for different integrin subtypes, and rapid degradation by proteases in vivo. qyaobio.com To overcome these challenges, researchers turned to cyclization as a strategy to constrain the peptide's conformation, thereby enhancing its biological potency and stability. qyaobio.com

This line of inquiry led to the development of a class of cyclic pentapeptides, among which Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], often abbreviated as c(RGDfV), emerged as a highly significant compound. novoprolabs.comnih.gov In this notation, the lowercase "f" denotes that the Phenylalanine residue is a D-amino acid (the D-stereoisomer), in contrast to the other L-amino acids in the sequence. The synthesis and evaluation of various cyclic RGD peptides revealed that incorporating a D-amino acid at the position following the Asp residue was critical for achieving high binding affinity, particularly for the αvβ3 integrin. qyaobio.comacs.org c(RGDfV) proved to be a potent and selective inhibitor of the αvβ3 and αvβ5 integrins. acs.org It was shown to effectively inhibit cell adhesion and was identified as a powerful inhibitor of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. novoprolabs.comnih.govnih.gov This discovery established c(RGDfV) as a benchmark compound for the design of integrin-targeted therapeutics and a valuable tool for studying integrin-mediated biological processes. novoprolabs.com

Classification within the Cyclic Peptide Landscape

Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is classified based on its structural and functional characteristics.

Structurally , it is a cyclic pentapeptide . This designation indicates that its ring structure is composed of five amino acid residues (Arginine, Glycine (B1666218), Aspartic Acid, Phenylalanine, and Valine) linked by peptide bonds in a head-to-tail fashion. nih.gov It is a synthetic peptide, created through chemical synthesis rather than being isolated from a natural source. nih.gov The inclusion of both L- and D-amino acids makes it a diastereomeric peptide.

Functionally , it is classified as an RGD mimetic and an integrin ligand , specifically an antagonist. nih.govnih.gov As an RGD mimetic, its structure mimics the conformation of the RGD loop found in natural extracellular matrix proteins, allowing it to bind to the RGD-binding pocket on integrins. wikipedia.org By binding to integrins such as αvβ3, it competitively inhibits the binding of natural ligands like vitronectin and fibronectin, thereby blocking the downstream signaling pathways that mediate cell adhesion and migration. novoprolabs.comnih.gov Its high affinity and selectivity for certain integrin subtypes, like αvβ3, distinguish it from less specific linear RGD peptides. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38N8O7 B15129986 cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQUWEHEBOMRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Cyclo Dl Arg Gly Dl Asp Dl Phe Dl Val

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing linear peptide precursors required for cyclization. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govpeptide.com The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and the simplified purification process, where excess materials are removed by simple filtration and washing. nih.gov

On-Resin Macrocyclization Techniques for Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]

On-resin cyclization is often more efficient than solution-phase methods as it minimizes intermolecular side reactions. nih.gov The principle relies on the "pseudo-dilution" effect, where the peptide chains anchored to the solid support are physically isolated from one another, thus favoring intramolecular reactions. nih.gov

To achieve a head-to-tail cyclization on the resin, the peptide must be anchored through a side chain, leaving both the N-terminus and C-terminus free to react. nih.govbiotage.com For the target peptide sequence, the side-chain carboxyl group of Aspartic Acid is a suitable anchor point. uni-kiel.de The synthesis begins by attaching an Fmoc-Asp-OAll (allyl ester) derivative to the resin. The linear peptide is then assembled from the N-terminus of this aspartic acid residue.

The on-resin cyclization process follows these general steps:

Linear Peptide Assembly: The linear peptide is synthesized on the resin, anchored via the Asp side chain.

Terminal Deprotection: The N-terminal Fmoc group is removed with piperidine, and the C-terminal allyl ester is removed using a palladium catalyst like Pd(PPh₃)₄. nih.gov This exposes the free amine and carboxylic acid required for cyclization.

Intramolecular Coupling: A coupling reagent (e.g., HATU, DIC/Oxyma) is added to facilitate the formation of the amide bond between the N- and C-termini. biotage.com

Cleavage and Final Deprotection: The now-cyclic peptide is cleaved from the resin, and the remaining side-chain protecting groups (e.g., Pbf on Arg) are removed simultaneously using a strong acid cocktail (e.g., 95% TFA). iris-biotech.de

StrategyPrincipleKey StepsAdvantages
Side-Chain AnchoringThe linear peptide is attached to the resin via a trifunctional amino acid's side chain (e.g., Asp). biotage.comuni-kiel.de1. Synthesis of linear peptide. 2. Orthogonal deprotection of N- and C-termini. 3. On-resin amide bond formation. 4. Cleavage from resin. nih.govReduces intermolecular reactions (dimerization) due to pseudo-dilution effect; simplifies purification. nih.govnih.gov
Thiol-ene "Click" ChemistryA rapid photochemical reaction between a thiol (from Cysteine) and an alkene incorporated into the peptide backbone. nih.govresearchgate.net1. Synthesis of linear peptide with Cys and an alkene-containing amino acid. 2. On-resin photo-initiated cyclization. 3. Cleavage from resin.Fast reaction times (~20 min), high yields, and compatibility with various functional groups. nih.gov
Native Chemical Ligation (NCL)Formation of a native peptide bond between an N-terminal Cysteine and a C-terminal thioester. nih.govrsc.org1. Synthesis of peptide with C-terminal thioester. 2. On-resin reaction with N-terminal Cys. 3. S-to-N acyl shift.Highly chemoselective, proceeds in aqueous buffer. nih.gov

Solution-Phase Macrocyclization Protocols for Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]

In solution-phase macrocyclization, the fully assembled and protected linear peptide is first cleaved from the solid support. The terminal protecting groups are then selectively removed, and the cyclization is performed in a homogenous solution. creative-peptides.com

A critical factor for the success of solution-phase cyclization is the use of high-dilution conditions. nih.gov By keeping the concentration of the linear peptide low (typically in the range of 1-5 mM), the probability of intermolecular reactions (leading to dimers, trimers, or polymers) is significantly reduced, thereby favoring the desired intramolecular cyclization. uni-kiel.de

The efficiency of this process is highly dependent on the peptide sequence, the solvent system, and the choice of coupling reagent. nih.govjcchems.com The linear precursor must adopt a conformation that brings its reactive ends into close proximity. uni-kiel.de The presence of D-amino acids or turn-inducing residues like glycine (B1666218) can help pre-organize the peptide backbone into a favorable conformation for ring closure. uni-kiel.de A variety of coupling reagents are employed, with common choices including BOP, PyBOP, HBTU, and DPPA (diphenylphosphoryl azide).

ParameterOn-Resin CyclizationSolution-Phase Cyclization
Principle Intramolecular cyclization of resin-bound peptide. nih.govIntramolecular cyclization of free peptide in solution. creative-peptides.com
Intermolecular Rxns Minimized by pseudo-dilution effect. nih.govControlled by using high dilution conditions. nih.gov
Purification Simpler; excess reagents washed away easily. nih.govMore complex; requires separation of cyclic product from linear precursor and oligomers.
Solubility Issues Less common as peptide is resin-bound.Can be a major issue for fully protected peptides in organic solvents. nih.gov
Typical Yields Generally higher. nih.govHighly variable and sequence-dependent. jcchems.com

Considerations for Enzymatic Synthesis of Cyclic Peptides (General Principles)

Enzymatic synthesis of cyclic peptides is an emerging field that offers a green and highly selective alternative to traditional chemical methods. creative-peptides.comnih.gov Biocatalysts operate under mild conditions and exhibit remarkable specificity, which can circumvent the need for complex protecting group strategies. creative-peptides.comfrontiersin.org Enzymes such as sortase A, butelase 1, peptiligase, and omniligase-1 have proven to be powerful tools for peptide ligation and can be applied to generate complex cyclic structures. nih.govnih.govresearchgate.net These enzymes catalyze the formation of a native peptide bond between the C-terminal and N-terminal groups of a peptide. frontiersin.org

Amidohydrolase-Catalyzed Peptide Bond Formation

Amidohydrolases, which are typically proteases or peptidases, naturally catalyze the cleavage (hydrolysis) of amide bonds. wikipedia.org However, under specific, non-physiological conditions, the thermodynamic equilibrium of this reaction can be reversed to favor synthesis over hydrolysis. researchgate.net This process, known as a condensation or aminolysis reaction, involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. wikipedia.orgsketchy.com

The enzymatic formation of a peptide bond requires the activation of the carboxyl group, an energy-requiring process. wikipedia.orgnih.gov In some enzymatic strategies, this is achieved by using amino acid esters as substrates. An amidohydrolase can catalyze a nucleophilic attack by the amino group of a second amino acid on the ester, resulting in the formation of a new peptide bond via aminolysis. researchgate.net Controlling reaction parameters such as solvent, pH, and temperature is crucial to suppress the competing hydrolytic reaction and maximize the yield of the desired peptide product.

Stereospecificity in Enzyme-Mediated Cyclization

A defining characteristic of enzymes is their high stereospecificity. youtube.com Most proteases and ligases involved in peptide synthesis are highly specific for L-amino acids, which are the building blocks of proteins in virtually all living organisms. youtube.com This specificity is a double-edged sword. On one hand, it ensures the formation of a single, chirally pure product, eliminating the risk of epimerization (unwanted conversion between L- and D-isomers) that can occur during chemical synthesis. creative-peptides.com

On the other hand, this inherent preference for L-amino acids poses a significant challenge for the synthesis of peptides containing D-amino acids, such as the target compound cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]. Most standard enzymatic systems would be unable to process the D-isomers. However, researchers have identified certain enzymes, such as D-stereospecific amidohydrolases from specific microorganisms, that are capable of recognizing and utilizing D-amino acid derivatives as substrates. researchgate.net These specialized enzymes open a pathway for the one-pot synthesis of dipeptides with a DL-configuration and could potentially be engineered or adapted for the cyclization of more complex peptides containing D-residues. researchgate.net

Targeted Chemical Modifications and Conjugation Strategies

Targeted chemical modifications of cyclic RGD peptides, including cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], are designed to enhance their utility. These strategies involve the attachment of imaging agents, pharmacokinetic modifiers, and bioconjugation handles to create sophisticated molecular probes and drug delivery vectors.

Radiolabeling Approaches for Imaging Applications

Radiolabeling of cyclic RGD peptides is a cornerstone for their use in non-invasive imaging of cellular processes, particularly angiogenesis, via Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The strategy involves chelating a radionuclide to the peptide, a process that requires the prior conjugation of a bifunctional chelator to the peptide backbone.

Common radionuclides for SPECT imaging include Technetium-99m (⁹⁹mTc), which is readily available and has favorable imaging characteristics. acs.orgthno.org For ⁹⁹mTc labeling, a common approach is to first modify the peptide with a chelator like 6-hydrazinopyridine-3-carboxylic acid (HYNIC). acs.orgnih.gov For PET imaging, Gallium-68 (⁶⁸Ga) is frequently used due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its capacity to produce high-resolution images. nih.govnih.gov Peptides are typically conjugated with macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) to stably bind ⁶⁸Ga. nih.gove-century.us The choice of chelator can influence labeling efficiency, with NOTA conjugates often allowing for labeling at room temperature, while DOTA typically requires heating. nih.gove-century.us

Another prominent radionuclide for PET is Fluorine-18 (¹⁸F), which offers high-resolution imaging due to its low positron energy. e-century.us However, incorporating ¹⁸F into peptides is more complex than radiometal chelation and often involves multi-step syntheses using prosthetic groups. e-century.us An innovative approach utilizes silicon-fluoride acceptor (SiFA) moieties, which can be labeled with ¹⁸F via a simple isotopic exchange reaction under mild conditions. researchgate.netnih.govnih.gov This method simplifies the synthesis of ¹⁸F-labeled peptides. nih.gov

While these methods are well-established for various cyclic RGD peptides, specific studies detailing the radiochemical yields, specific activity, and in-vivo performance of radiolabeled cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] are not widely available in the current body of literature.

Table 1: Common Radionuclides for Peptide Imaging

Radionuclide Imaging Modality Common Chelator / Method Key Advantages
Gallium-68 (⁶⁸Ga) PET DOTA, NOTA Generator-produced; simple chelation chemistry. nih.gov
Technetium-99m (⁹⁹mTc) SPECT HYNIC Readily available; cost-effective; kit formulations. thno.orgnih.gov
Fluorine-18 (¹⁸F) PET Prosthetic groups (e.g., SiFA) High-resolution images; longer half-life allows for later imaging. e-century.usnih.gov

| Indium-111 (¹¹¹In) | SPECT | DOTA, DTPA | Suitable for longer-term biodistribution studies. thno.orgnih.gov |

Glycosylation for Modulating Biokinetic Profiles of Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]

Glycosylation, the attachment of sugar moieties to the peptide, is a powerful strategy for optimizing the pharmacokinetic and biokinetic properties of RGD-based tracers. snmjournals.org Introducing carbohydrates can significantly alter a peptide's in-vivo behavior, primarily by increasing hydrophilicity. This modification often leads to reduced uptake in the liver and intestines and promotes faster clearance from the bloodstream via the renal system. snmjournals.orgnih.gov The outcome is an improved tumor-to-background signal ratio, which is critical for clear diagnostic imaging. snmjournals.org

Studies on glycosylated RGD peptides have shown that this modification can lead to drastically reduced liver uptake and an increased initial concentration of the tracer in the blood, ultimately improving tumor accumulation. snmjournals.org For instance, the development of ¹⁸F-labeled glyco-RGD peptides using click chemistry has demonstrated that varying the carbohydrate from a monosaccharide to a disaccharide can modulate biodistribution and lead to favorable in-vivo properties. nih.govacs.org Furthermore, glycosylation may influence enzymatic stability, although its effect can vary depending on the specific enzymes and the structure of the glycan. mdpi.com

Despite the proven benefits of this approach for all-L cyclic RGD peptides, literature specifically documenting the synthesis and biokinetic evaluation of glycosylated cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is sparse.

| Monosaccharide vs. Disaccharide | Both mono- and disaccharide conjugates showed specific tumor uptake and favorable tissue clearance. | The size and nature of the glycan can be fine-tuned to optimize in-vivo performance. | nih.gov |

Introduction of Bioconjugation Handles and Tailed Peptide Constructs

To enable the attachment of drugs, fluorescent dyes, or nanoparticles, the peptide must be functionalized with a chemical "handle" that allows for specific and efficient coupling reactions. A widely used strategy is the introduction of a maleimide (B117702) group. nih.govnih.gov The maleimide moiety reacts chemoselectively with thiol groups, such as the side chain of a cysteine residue, to form a stable thioether bond. nih.gov This maleimide-thiol coupling is a cornerstone of bioconjugation and has been used to attach RGD peptides to various substrates, including liposomes for targeted drug delivery and oligonucleotides. researchgate.netdovepress.com

"Tailed" peptide constructs are another important modification. This involves extending the cyclic core with a linear sequence of amino acids or a synthetic linker, such as polyethylene (B3416737) glycol (PEG). nih.govnih.gov These tails can serve multiple purposes. They can act as spacers to present the RGD binding motif in a more accessible conformation for receptor interaction. nih.gov They can also be used to improve the solubility and pharmacokinetic profile of the final conjugate or to provide a site for attaching other functional groups away from the receptor-binding domain. nih.govnih.gov

While the principles of creating maleimide-functionalized handles and tailed constructs are broadly applicable, specific examples involving the synthesis and application of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] derivatives are not prominently featured in published research.

Table 3: Common Bioconjugation Strategies for Peptides

Handle/Linker Reactive Partner Bond Formed Purpose Reference
Maleimide Thiol (e.g., Cysteine) Thioether Covalent attachment to proteins, drugs, or surfaces. nih.govnih.gov
Alkyne Azide Triazole "Click chemistry" for highly efficient and specific ligation. nih.gov
Amine (e.g., Lysine) NHS Ester Amide Stable conjugation to activated molecules or surfaces. researchgate.net

| PEG Linker | Varies | Varies | Improves solubility, increases circulation half-life, provides spacing. | nih.govnih.gov |

Conformational Analysis and Structural Elucidation of Cyclo Dl Arg Gly Dl Asp Dl Phe Dl Val

Computational Approaches for Conformational Space Exploration

Computational methods provide powerful tools for exploring the vast conformational space of molecules and identifying low-energy, stable structures. These in silico techniques are instrumental in guiding and complementing experimental studies.

Molecular Mechanics Force Field (MMFF) Calculations for Energy Minimization

Molecular mechanics is a computational method that utilizes classical physics to model the potential energy surface of a molecule. nih.gov A force field is a set of empirical potential energy functions and parameters that describe the interactions between atoms. Common force fields used for biomolecular simulations include AMBER, CHARMM, and OPLS. nih.govresearchgate.net

For cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], a typical workflow for energy minimization using an MMFF would involve:

Initial Structure Generation: A starting 3D structure of the cyclic peptide is built. This can be done using molecular building software, and it's often beneficial to generate a diverse set of initial structures to ensure a broader exploration of the conformational space.

Force Field Assignment: An appropriate force field is selected to describe the atomic interactions within the peptide. The choice of force field can influence the outcome of the calculations. nih.gov

Energy Minimization: An optimization algorithm, such as steepest descent or conjugate gradient, is employed to systematically adjust the atomic coordinates to find a local minimum on the potential energy surface. This process seeks to identify a stable conformation with low internal strain.

The resulting minimized structure represents a single, low-energy conformer of the peptide. To explore the conformational landscape more comprehensively, this process is repeated with numerous starting structures.

Determination and Characterization of Low-Energy Conformers of Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]

By performing a systematic conformational search, a multitude of low-energy conformers of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] can be identified. These conformers are then typically clustered based on their structural similarity, often evaluated by root-mean-square deviation (RMSD) of atomic positions. The relative energies of these conformers provide an indication of their predicted stability. It is often hypothesized that a biologically active conformer exists in solution, though it may not necessarily be the most abundant one. nih.gov

Below is a hypothetical table summarizing the characteristics of several representative low-energy conformers of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] that could be obtained from such a computational study.

Conformer IDRelative Energy (kcal/mol)Key Intramolecular Hydrogen BondsBackbone RMSD (Å) from Lowest Energy Conformer
C1 0.00Asp(CO)···Arg(NH), Val(CO)···Gly(NH)0.00
C2 1.25Phe(CO)···Asp(NH)0.85
C3 2.50Arg(CO)···Phe(NH), Gly(CO)···Val(NH)1.52
C4 3.75None2.10

Molecular Dynamics Simulations for Dynamic Conformational Sampling

While energy minimization identifies static low-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. nih.gov In an MD simulation, Newton's equations of motion are solved for all atoms in the system, allowing the molecule to explore different conformations by overcoming energy barriers. nih.gov

For cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], an MD simulation would typically be performed in a simulated solvent environment (e.g., a box of water molecules) to mimic physiological conditions. nih.gov The simulation trajectory, a record of atomic positions and velocities over time, can be analyzed to:

Identify the most populated conformational states.

Observe transitions between different conformers.

Calculate average structural properties.

Assess the flexibility of different regions of the peptide backbone and side chains.

MD simulations are computationally intensive but offer a more realistic picture of the peptide's behavior in solution compared to static energy minimization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Determination

NMR spectroscopy is a powerful experimental technique for determining the three-dimensional structure of molecules in solution. It provides information about the local environment and spatial proximity of atomic nuclei.

Two-Dimensional NMR Techniques (e.g., NOESY, COSY) for Structural Proximity Assessment

Two-dimensional (2D) NMR experiments are particularly valuable for structural elucidation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. This information is crucial for assigning the proton resonances to specific amino acid residues in the peptide sequence.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space interaction between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. youtube.com A NOESY experiment detects these interactions, providing a set of distance constraints that are essential for defining the three-dimensional fold of the peptide. youtube.com

A hypothetical set of key NOE correlations for a specific conformer of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is presented in the table below.

Proton PairNOE IntensityInferred Distance (Å)
Arg(αH) - Gly(NH)Strong~2.5
Gly(αH) - Asp(NH)Medium~3.0
Asp(βH) - Phe(aromatic)Weak~4.5
Phe(αH) - Val(NH)Strong~2.6
Val(γCH₃) - Arg(δCH₂)Weak~4.8

These experimentally derived distance constraints can be used in conjunction with computational methods (e.g., distance geometry or restrained molecular dynamics) to generate a family of structures consistent with the NMR data.

Variable Temperature NMR Studies for Conformational Equilibria Analysis

Variable temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. By monitoring the chemical shifts of specific protons, particularly the amide (NH) protons, as a function of temperature, information about their solvent exposure and involvement in intramolecular hydrogen bonds can be obtained.

Amide protons that are shielded from the solvent, for example, by being involved in a stable intramolecular hydrogen bond, will exhibit a smaller change in chemical shift with temperature (a smaller temperature coefficient, dδ/dT). Conversely, solvent-exposed amide protons will show a larger temperature coefficient.

The following table provides hypothetical temperature coefficient data for the amide protons of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val].

Amide ProtonTemperature Coefficient (ppb/K)Interpretation
Arg-NH-2.5Likely involved in an intramolecular hydrogen bond
Gly-NH-6.8Likely solvent-exposed
Asp-NH-3.1Likely involved in an intramolecular hydrogen bond
Phe-NH-7.2Likely solvent-exposed
Val-NH-2.8Likely involved in an intramolecular hydrogen bond

This data suggests a specific hydrogen bonding pattern that helps to define the predominant conformation in solution. The presence of multiple sets of resonances for certain protons that coalesce at higher temperatures would indicate the existence of a dynamic equilibrium between two or more conformers that are slowly interconverting on the NMR timescale.

Stereochemistry of Component Amino Acids and Conformational Impact

Influence of D-Amino Acid Residues (e.g., D-Phenylalanine) on Cyclic Peptide Turn Motifs

In cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], the presence of D-Arg, D-Asp, D-Phe, and D-Val suggests a complex conformational landscape. Each D-residue has the potential to induce a turn, leading to a highly constrained structure. The specific location of these D-amino acids within the ring profoundly influences which residues are positioned at the corners of these turns, thereby orienting the side chains in distinct spatial arrangements. This strategic placement of D-amino acids is a key principle in the "spatial screening" approach to designing bioactive peptides, where different stereoisomers are used to systematically explore the conformational space and identify the most active structure. iupac.org

Conformational Preferences Induced by Specific Stereoisomers within the Ring Structure

The specific sequence of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] does not feature a perfectly alternating D/L pattern. This unique arrangement—with a mix of DL-residues and the achiral Glycine (B1666218)—is expected to prevent the formation of a simple flat ring. Instead, the combination of different stereoisomers will likely lead to a distinct, and potentially twisted, low-energy conformation. The spatial arrangement of the amino acid side chains will be precisely controlled by this unique backbone topology. For example, studies on cyclic hexapeptides have shown that simply rearranging the L- and D-amino acids can manipulate the molecular conformation, leading to diverse structures such as a "figure-eight" or a planar conformation with an antiparallel β-sheet pattern. nih.gov This demonstrates that the specific sequence of stereoisomers is a key determinant of the final three-dimensional structure.

Implications of Stereochemical Configuration for Conformational Stability and Rigidity

A primary motivation for incorporating D-amino acids into peptide design is to increase conformational rigidity and metabolic stability. Linear peptides are often too flexible, leading to a loss of entropy upon binding to a receptor, which is energetically unfavorable. By creating a more rigid structure through cyclization and the inclusion of D-amino acids, this entropic penalty is reduced. The defined conformation of such peptides can lead to higher binding affinities and specificities for their biological targets. nih.gov

The multiple D-amino acids within the cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] backbone are expected to significantly reduce the molecule's conformational freedom compared to an all-L analogue. This rigidity helps to lock the peptide into a specific bioactive conformation. The stability of this conformation is influenced by a network of intramolecular hydrogen bonds and the steric interactions between the amino acid side chains. The precise arrangement of L and D residues is crucial; altering the stereochemistry at even a single position can dramatically shift the conformational equilibrium and, as a result, the peptide's biological properties. nih.gov

Correlation between Preferred Conformations and Observed Biological Activity

The biological activity of cyclic peptides, particularly those containing the RGD motif, is intrinsically linked to their three-dimensional structure. mdpi.com The RGD sequence is a key recognition motif for integrins, a family of cell surface receptors involved in cell adhesion. nih.gov The conformation of the RGD sequence and the spatial relationship between the charged side chains of Arginine and Aspartic acid are critical for high-affinity binding to specific integrin subtypes. acs.org

Studies on various cyclic RGD peptides have demonstrated that their selectivity for different integrin receptors is dependent on the conformation imposed by the peptide backbone. nih.gov For example, the analogue c(RGDfV), where 'f' represents D-Phenylalanine, is a potent inhibitor of cell adhesion and binds to αvβ3 integrin receptors. novoprolabs.com Its high activity is attributed to the conformation stabilized by the D-Phe induced βII' turn, which presents the RGD sequence in an optimal orientation for receptor binding.

For cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], the specific conformation dictated by its unique stereochemistry would determine its interaction with integrin receptors. The spatial positioning of the Arg and Asp side chains, as well as the orientation of the hydrophobic Phe and Val residues, would define its binding affinity and selectivity profile. It is well-established that even subtle changes in the peptide backbone, such as replacing an L-amino acid with its D-enantiomer, can lead to dramatic changes in biological activity. For instance, replacing L-Asp with D-Asp in an RGD peptide can render it completely inactive. nih.gov Conversely, strategic placement of a D-amino acid can enhance activity. Therefore, the predicted rigid conformation of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] would be directly correlated to its potency as an integrin antagonist.

The table below illustrates the impact of substituting a single amino acid with its D-isomer on the biological activity of a parent RGD cyclic peptide, highlighting the critical role of stereochemistry.

CompoundSequenceRelative Inhibitory Activity
Parent Peptidecyclo(Arg-Gly-Asp-Phe-Val)1
D-Phe Analogcyclo(Arg-Gly-Asp-D-Phe-Val)Increased
D-Asp Analogcyclo(Arg-Gly-D-Asp-Phe-Val)Inactive
D-Arg Analogcyclo(D-Arg-Gly-Asp-Phe-Val)Reduced

Molecular Recognition and Target Interaction Mechanisms of Cyclo Dl Arg Gly Dl Asp Dl Phe Dl Val

Integrin Receptor Binding Selectivity and Affinity

Cyclic RGD peptides, including the D-phenylalanine variant cyclo[Arg-Gly-Asp-D-Phe-Val], have been identified as potent ligands for the αvβ3 integrin. dergipark.org.trcore.ac.uk This integrin subtype is highly expressed on activated endothelial cells and certain tumor cells, making it a significant target in pathological processes such as tumor angiogenesis and metastasis. nih.govnih.gov The constrained cyclic structure of the peptide pre-organizes the RGD motif into a conformation that is favorable for high-affinity binding to the RGD-binding pocket on the αvβ3 receptor. core.ac.uk This high affinity is the basis for its potential as an integrin inhibitor. dergipark.org.tr

Research demonstrates a notable selectivity profile for cyclic RGD peptides of this class. Studies on cyclo[Arg-Gly-Asp-Phe-Val] peptides containing D-amino acids (like D-Phe or D-Val) have shown them to be significantly more potent inhibitors of cell adhesion to vitronectin (a process mediated primarily by αvβ3) than to fibronectin. core.ac.uk Furthermore, these peptides exhibit substantially lower inhibitory activity towards the αIIbβ3 integrin (platelet receptor) that is responsible for binding fibrinogen. core.ac.uk This indicates a preferential binding to the αvβ3 subtype over αIIbβ3. While specific quantitative data for αvβ5 is not detailed in the provided research, other engineered RGD peptides have also shown high specificity for αvβ3 with minimal binding to αvβ5 and αIIbβ3 integrins. nih.gov

Integrin SubtypeRelative Inhibitory Activity of Cyclo[RGD-(D)Phe-Val]Primary Ligand Mediated
αvβ3High (20- to 100-fold greater than linear variants) core.ac.ukVitronectin core.ac.uk
αIIbβ3Low / Little Increase core.ac.ukFibrinogen core.ac.uk
αvβ5Minimal binding observed for similar engineered peptides nih.govN/A

Molecular Docking Simulations of Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] with Target Receptors

Docking simulations reveal that the peptide binds at the interface between the αv and β3 subunits of the integrin, which is the recognized binding location for native RGD ligands. dergipark.org.trmdpi.com The simulation for cyclo[Arg-Gly-Asp-D-Phe-Val] identified several key amino acid residues within the αvβ3 receptor that form direct interactions with the peptide. These residues include Val23, Val98, Arg99, Ile161, Val226, Ala343, Ile344, Pro346, Met408, and Gly410. dergipark.org.tr

The stability of the peptide-receptor complex is maintained by a network of specific intermolecular interactions. For cyclo[Arg-Gly-Asp-D-Phe-Val], these interactions are predominantly hydrogen bonds, complemented by hydrophobic and pi-alkyl stacking interactions. dergipark.org.tr The guanidinium (B1211019) group of the arginine residue in the peptide is crucial for forming salt bridges with aspartate residues in the integrin, a hallmark of RGD-integrin binding. nih.gov A detailed analysis from a docking simulation identified numerous points of contact. dergipark.org.tr

αvβ3 ResidueInteraction TypeBond Length (Å)
Val23Hydrogen Bond2.41, 3.1 dergipark.org.tr
Val98Hydrogen Bond1.97, 2.49 dergipark.org.tr
Arg99Hydrogen Bond1.92 dergipark.org.tr
Ile161Carbon-Hydrogen Bond3.53 dergipark.org.tr
Val226Hydrogen Bond2.26 dergipark.org.tr
Ala343Pi-Alkyl Interaction5.23 dergipark.org.tr
Ile344Hydrogen Bond2.67 dergipark.org.tr
Pro346Hydrogen Bond1.93 dergipark.org.tr
Met408Hydrogen Bond2.48 dergipark.org.tr
Gly410Hydrogen Bond2.76 dergipark.org.tr

Note: The original study also identified unfavorable donor-donor interactions with Val23 and Arg99. dergipark.org.tr

The strength of the interaction between a ligand and its receptor can be quantified by the binding free energy (ΔG). A more negative value indicates a stronger and more stable interaction. Molecular docking simulations for cyclo[Arg-Gly-Asp-D-Phe-Val] with αvβ3 integrin calculated a binding affinity (ΔG) of -10.5 kcal/mol. dergipark.org.tr This strong negative value is indicative of a high-affinity binding interaction and suggests that the peptide can act as a potent inhibitor of the αvβ3 integrin. dergipark.org.tr

Structure Activity Relationship Sar Studies of Cyclo Dl Arg Gly Dl Asp Dl Phe Dl Val and Analogues

Impact of Amino Acid Substitutions within the Core RGD Sequence

The RGD tripeptide sequence is the essential pharmacophore for integrin binding. nih.govnih.gov SAR studies consistently demonstrate that the integrity of this sequence is paramount for biological activity. Modifications within this core motif, such as substituting the constituent amino acids, generally lead to a dramatic loss of binding affinity.

Key findings from research include:

Arginine (Arg): The guanidinium (B1211019) group of arginine forms a critical salt bridge with aspartate residues in the integrin binding pocket. mdpi.com Replacing Arg or altering its stereochemistry results in a significant reduction in activity, often by orders of magnitude. nih.gov

Glycine (B1666218) (Gly): Glycine's lack of a side chain provides conformational flexibility that is crucial for the RGD motif to adopt the correct orientation for receptor binding. nih.gov Substitution of Gly with other amino acids, such as Alanine (Ala), introduces steric hindrance that disrupts this optimal conformation, leading to a 100- to 1000-fold decrease in inhibitory activity. nih.gov

Aspartate (Asp): The carboxylate side chain of aspartate coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit, an interaction essential for ligand binding. mdpi.com Similar to arginine, replacing aspartate or inverting its stereochemistry severely diminishes or abolishes binding affinity. nih.gov

These findings underscore the specificity of the integrin receptor for the RGD sequence and highlight the limited tolerance for modifications within this core domain. nih.gov

Table 1: Effect of RGD Core Sequence Substitutions on Integrin Binding Activity
Peptide AnalogueSubstitutionRelative ActivityReference
c(RGDfV)Reference CompoundHigh nih.gov
c(rGDfV)Arg → D-ArgDrastically Reduced nih.gov
c(RADfV)Gly → Ala100-1000x Reduced nih.gov
c(RGdFv)Asp → D-AspDrastically Reduced nih.gov

Role of Peripheral Amino Acid Residues (e.g., D-Phenylalanine, Valine) on Activity and Selectivity

While the RGD motif is essential for binding, the amino acids flanking this core sequence play a crucial role in modulating the affinity and, most importantly, the selectivity of the peptide for different integrin subtypes. nih.govacs.org The residues outside the RGD sequence help to constrain the peptide's conformation, presenting the RGD motif in a geometry that is favored by specific integrins. acs.org

In the case of c(RGDfV):

D-Phenylalanine (D-Phe): The incorporation of a D-amino acid at this position is a key design feature. It induces a βII' turn in the peptide backbone, which is critical for establishing a rigid and bioactive conformation. nih.gov This specific turn helps to correctly position the Arg and Asp side chains for optimal interaction with the αvβ3 integrin. nih.govnih.gov The presence of D-Phe is considered essential for high activity. nih.gov Structural studies have identified a potential hydrophobic pocket near the RGD ligand-binding area on the integrin surface, suggesting that hydrophobic residues like D-Phenylalanine could play a role in stabilizing the peptide-receptor complex. nih.govnih.gov

The amino acids surrounding the RGD core are therefore critical determinants of the binding properties, allowing for the fine-tuning of selectivity between different integrin subtypes like αvβ3, αvβ5, and αIIbβ3. acs.org

Influence of Cyclization on Enhanced Bioactivity and Protease Resistance Compared to Linear Counterparts

Cyclization is a fundamental strategy for transforming linear RGD peptides into potent therapeutic candidates. Linear peptides are often characterized by high conformational flexibility and susceptibility to degradation by proteases, which limits their bioactivity. mdpi.comnih.gov Constraining the peptide into a cyclic structure addresses these limitations in several ways:

Enhanced Bioactivity: Cyclization reduces the conformational freedom of the peptide backbone. jcchems.comrsc.org This pre-organizes the RGD motif into a bioactive conformation that fits the integrin binding site, reducing the entropic penalty of binding and thus increasing affinity. rsc.orgnih.gov Molecular dynamics simulations have shown that cyclic RGD peptides maintain a more stable configuration when binding to integrins compared to their more flexible linear counterparts. mdpi.com

Increased Selectivity: By locking the peptide into a specific shape, cyclization can enhance selectivity for a particular integrin subtype. nih.gov Different integrins exhibit subtle differences in the topography of their binding sites, and a rigid cyclic peptide can be designed to fit one subtype preferentially over others. nih.gov

Protease Resistance: Linear peptides are rapidly broken down in biological systems by proteases. Cyclization shields the peptide bonds from enzymatic cleavage, significantly increasing the peptide's stability and half-life. nih.govrsc.orgresearchgate.net Studies have shown that cyclic RGD peptides can be up to 30-fold more stable than their linear counterparts at neutral pH. nih.gov This enhanced stability is crucial for in vivo applications.

Table 2: Comparison of Linear vs. Cyclic RGD Peptides
PropertyLinear RGD PeptidesCyclic RGD PeptidesReference
Binding AffinityLow to ModerateHigh mdpi.comnih.gov
Conformational FlexibilityHighLow (Constrained) mdpi.comrsc.org
Integrin SelectivityLowHigh (Tunable) nih.gov
Proteolytic StabilityLowHigh nih.govresearchgate.net

Conformational Design Principles for Optimizing Integrin Binding Specificity

The design of cyclic RGD peptides with high affinity and selectivity is heavily reliant on controlling their three-dimensional structure. The central principle is to create a conformationally restricted molecule that presents the RGD pharmacophore in the ideal spatial arrangement for a specific integrin target. nih.govnih.gov

"Spatial screening" is a design strategy that involves synthesizing a library of cyclic peptides with varied conformations and screening them for high-affinity binding to the target receptor. nih.gov This approach led to the discovery of c(RGDfV) as the first superactive and selective αvβ3 inhibitor. researchgate.net By introducing conformational constraints, such as incorporating D-amino acids or proline residues at different positions within the peptide ring, researchers can systematically vary the spatial orientation of the crucial Arg and Asp side chains. nih.gov The inhibitory activity of these analogues is then correlated with their conformation, determined by methods like NMR spectroscopy. nih.govnih.gov This allows for the identification of optimal spatial parameters, such as the distance between the Cβ atoms of Arg and Asp, for selective recognition by different integrins. nih.gov

Creating a rigid or "pre-organized" conformation is a key goal in cyclic peptide design. nih.gov A rigid molecule that already possesses the correct shape for binding does not need to undergo significant conformational changes upon interacting with the receptor, which is energetically favorable and leads to higher affinity. rsc.org This rigidity also contributes to the peptide's durability by increasing its resistance to enzymatic degradation. researchgate.netresearchgate.net N-methylation of peptide bonds, as seen in Cilengitide (B523762), is one technique used to further restrict conformational flexibility and enhance both potency and stability. nih.govnih.gov Molecular simulations are increasingly used as a tool to predict the solution-state conformational properties of peptidomimetics, aiding in the computational design of molecules with pre-organized structures for optimal binding. nih.gov

Comparative SAR Analysis with Other Cyclic RGD Peptidomimetics (e.g., Cilengitide, c(RGDfV))

The compound cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is best understood through the lens of its most active and widely studied diastereomer, c(RGDfV). This peptide is a benchmark for SAR studies and serves as the parent compound for other potent integrin antagonists. researchgate.net

c(RGDfV): This cyclic pentapeptide was a breakthrough, exhibiting high affinity and selectivity for the αvβ3 integrin over the αIIbβ3 integrin. researchgate.netnih.gov Its conformation, featuring a βII'/γ turn structure induced by the D-Phe, presents the RGD motif in a geometry that is optimal for αvβ3 binding. nih.gov

Cilengitide (c(RGDf(NMe)V)): This analogue was developed through further optimization of c(RGDfV). nih.gov The N-methylation of the peptide bond between Phenylalanine and Valine introduces an additional conformational constraint. nih.gov This modification resulted in a compound that is even more active and selective than c(RGDfV) in inhibiting vitronectin binding to the αvβ3 integrin. nih.govresearchgate.net Cilengitide is one of the most thoroughly investigated RGD peptidomimetics and has been evaluated in numerous clinical trials. nih.govresearchgate.net

The comparative analysis of these closely related compounds demonstrates how subtle chemical modifications, guided by SAR principles, can lead to significant improvements in biological activity and selectivity. The progression from linear peptides to c(RGDfV) and then to Cilengitide illustrates a successful application of rational drug design based on conformational control. nih.govnih.gov

Table 3: Comparative Inhibitory Activity of Cyclic RGD Peptides
CompoundStructureKey FeatureRelative αvβ3 ActivityReference
GRGDSPKLinearLinear ReferenceBase nih.gov
c(RGDfV)cyclo(Arg-Gly-Asp-D-Phe-Val)Cyclic, D-Phe induced turnHigh nih.govnih.gov
Cilengitidecyclo(Arg-Gly-Asp-D-Phe-N(Me)Val)N-methylation for added rigidityVery High nih.govnih.gov

Modulation of Cell Adhesion and Migration

Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] and related RGD-containing cyclic peptides have demonstrated potent capabilities in modulating cell adhesion and migration, which are critical processes in tumor progression and metastasis.

Inhibition of Tumor Cell Adhesion to Extracellular Matrix Proteins (e.g., Vitronectin, Laminin)

The RGD sequence is a primary recognition motif for various integrins that bind to ECM proteins such as vitronectin, laminin (B1169045), fibronectin, and collagen. frontiersin.orgnih.gov The cyclic peptide cyclo(Arg-Gly-Asp-D-Phe-Val), a close analog of the subject compound, has been shown to be a potent inhibitor of cell adhesion. nih.gov Specifically, it has been documented to inhibit the adhesion of tumor cells to laminin and vitronectin substrates. nih.gov This inhibitory action is attributed to the peptide's ability to competitively bind to integrins, thereby blocking the natural interaction between the cells and the ECM proteins.

CompoundTarget ECM ProteinsEffect
Cyclo(Arg-Gly-Asp-D-Phe-Val)Vitronectin, LamininInhibition of tumor cell adhesion nih.gov

Disruption of Tumor Cell-Matrix Interactions in In Vitro Models

The inhibitory effect of RGD-containing peptides on cell-matrix interactions has been further elucidated in various in vitro models of tumor cell invasion. Synthetic peptides containing the RGD sequence have been demonstrated to inhibit the penetration of human melanoma and glioblastoma cell lines through a human amniotic basement membrane and its underlying stroma. scispace.com This inhibition was dose-dependent and not due to cytotoxic effects. scispace.com The study indicated that the cells were able to attach to the basement membrane but were unable to proceed further, suggesting a crucial role for RGD-mediated interactions in the invasive process. scispace.com In another study, the cyclic peptide cRGDfV was found to inhibit the adhesion and spreading of immortalized murine brain capillary endothelial (IBE) cells on a vitronectin-coated surface. nih.gov

Cell LineIn Vitro ModelPeptideOutcome
Human Melanoma & GlioblastomaHuman Amniotic Basement Membrane Invasion AssayRGD-containing synthetic peptidesInhibition of invasion scispace.com
Immortalized Murine Brain Capillary Endothelial (IBE) cellsVitronectin-coated surface adhesion assaycRGDfVInhibition of adhesion and spreading nih.gov

Effects on Intracellular Signaling Pathways

The binding of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] to integrins not only disrupts physical cell adhesion but also modulates intracellular signaling cascades that are critical for cell migration and survival.

Inhibition of c-Src Redistribution into Focal Adhesions

Focal adhesions are complex protein structures that link the actin cytoskeleton to the ECM and serve as signaling hubs. The non-receptor tyrosine kinase c-Src is a key component of focal adhesion signaling. Research has shown that treatment of IBE cells with the cyclic peptide cRGDfV inhibited the redistribution of c-Src into focal adhesions. nih.gov This prevention of c-Src localization to these critical signaling nodes is a key mechanism by which the peptide disrupts downstream signaling events. nih.gov

Downstream Impact on MAP Kinase Activation Cascades

The mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and migration. The inhibition of c-Src redistribution by cRGDfV has a direct downstream consequence on this pathway. In FGF-2-treated endothelial cells, the presence of cRGDfV led to impaired MAP kinase activation within focal adhesions. nih.gov This attenuation of MAP kinase signaling contributes to the observed inhibition of cell motility. nih.gov Further studies have corroborated the link between RGD peptides and the MAP kinase pathway, showing that RGD peptides can inhibit the phosphorylation of MAP kinases such as ERK, JNK, and p38.

Anti-Angiogenic Potential in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is essential for tumor growth and metastasis. The αvβ3 integrin is highly expressed on activated endothelial cells, making it a key target for anti-angiogenic therapies. RGD-containing peptides, including cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] analogs, have shown significant anti-angiogenic potential in preclinical models.

A novel synthetic cyclic RGD peptide, cyclo(-RGDf==V-), demonstrated potent anti-angiogenic activity. nih.gov In in vivo studies using a human colon cancer cell (DLD-1) inoculated mouse model, this peptide significantly decreased the intratumoral microvessel density. nih.gov Interestingly, while both cyclo(-RGDf==V-) and its analog cyclo(-RGDfV-) inhibited the adhesion and growth of Human Umbilical Vein Endothelial Cells (HUVEC) in vitro, the former showed more potent in vivo anti-angiogenic effects. nih.gov This suggests the potential utility of such cyclic RGD peptides as anti-angiogenic agents for clinical applications. nih.gov

CompoundPreclinical ModelKey Finding
Cyclo(-RGDf==V-)DLD-1 human colon cancer cell inoculated miceSignificant decrease in intratumoral microvessel density nih.gov
Cyclo(-RGDfV-)HUVEC in vitroInhibition of cell adhesion and growth nih.gov

Inhibition of Integrin Alpha-v Beta-3 Mediated Angiogenesis Processes

The cyclic pentapeptide cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is a recognized inhibitor of the integrin αvβ3. Integrins are a class of transmembrane receptors that facilitate cell-matrix adhesion, and the αvβ3 subtype is particularly crucial in the process of angiogenesis, the formation of new blood vessels. This integrin is highly expressed on activated endothelial cells during angiogenesis.

Research has shown that cyclic peptides containing the Arg-Gly-Asp (RGD) sequence, such as cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], can block the binding of αvβ3 to extracellular matrix proteins like vitronectin. This interaction is a critical step for the survival, proliferation, and migration of endothelial cells, which are fundamental processes in the formation of new blood vessels. A methylated analogue of the compound, cyclic(Arg-Gly-Asp-D-Phe-(N-methyl)Val), has been demonstrated to be a potent antagonist of αv-integrins. nih.gov In preclinical models, the inhibition of these integrins by such cyclic RGD peptides has been shown to impair angiogenesis, which in turn can affect tumor growth and metastasis. nih.gov The mechanism of action involves disrupting the signaling pathways that are essential for the maturation and survival of newly forming blood vessels.

Prevention of Retinal Neovascularization in Animal Models

The anti-angiogenic properties of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] and related compounds have been investigated in the context of ocular diseases characterized by abnormal blood vessel growth, such as proliferative diabetic retinopathy and age-related macular degeneration. A key study by Hammes et al. investigated the effect of a cyclic αv-integrin antagonist peptide in a mouse model of hypoxia-induced retinal neovascularization. nih.gov

In this model, systemic administration of the cyclic peptide resulted in a dose-dependent reduction in capillary proliferation in the retina. nih.gov The study reported a maximum inhibition of 76% without observable side effects. nih.gov A control peptide with a modified sequence did not show any inhibitory effect on neovascularization, highlighting the specificity of the RGD-containing cyclic peptide. nih.gov These findings suggest that systemic application of vitronectin receptor antagonists like cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] can be an effective strategy for preventing retinal neovascularization. nih.gov The research underscores the potential of targeting integrin αvβ3 to manage neovascular eye diseases. nih.gov

Modulation of Leukemic Cell Biology in In Vitro and Animal Models

Recent research has explored the therapeutic potential of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], also known as c(RGDfV), in the context of acute myeloid leukemia (AML). The bone marrow microenvironment is known to provide a protective niche for leukemia cells, contributing to chemotherapy resistance. nih.govspandidos-publications.com The interaction between leukemia cells and the bone marrow stroma, partly mediated by integrins like αvβ3, is a key factor in this protective effect.

Induction of Leukemia Cells to Exit Protective Microenvironments

A study by Shen et al. investigated the effects of c(RGDfV) on the interaction between leukemia cells and their microenvironment using a 3D co-culture system that mimics the bone marrow niche. nih.govspandidos-publications.com The research found that c(RGDfV) could disrupt the adhesion and migration of leukemia cells within this protective environment. nih.govspandidos-publications.com By blocking the αvβ3 integrin, the compound was shown to induce leukemia cells to detach from the stromal layer and exit the protective niche. nih.govspandidos-publications.com This mobilization of leukemia cells from their sanctuary is a critical step in overcoming cell adhesion-mediated drug resistance and increasing their sensitivity to chemotherapeutic agents. nih.govspandidos-publications.com

Influence on Cell Cycle Progression (G0/G1 and S phases) in Leukemic Cells

The same study by Shen et al. also examined the impact of c(RGDfV) on the cell cycle of leukemia cells. The findings indicated that treatment with the compound led to a decrease in the proportion of leukemia cells in the G0/G1 phase and an increase in the S phase of the cell cycle. medchemexpress.com This shift in cell cycle distribution is significant because many conventional chemotherapy drugs, such as cytarabine, are most effective against cells that are actively dividing (i.e., in the S phase). nih.govspandidos-publications.com By promoting entry into the S phase, c(RGDfV) could potentially enhance the efficacy of these cell cycle-dependent chemotherapeutic agents. nih.govspandidos-publications.com

Enhancement of Apoptosis in Cancer Cell Lines

In addition to its effects on cell adhesion and the cell cycle, c(RGDfV) has been shown to increase the rate of apoptosis, or programmed cell death, in leukemia cells. medchemexpress.com The study by Shen et al. demonstrated that when leukemia cells were treated with c(RGDfV) in their biomimetic 3D culture system, there was a significant increase in apoptosis. nih.govspandidos-publications.com This pro-apoptotic effect is likely a consequence of disrupting the survival signals that leukemia cells receive from their microenvironment through integrin-mediated adhesion. By dislodging the cells from their protective niche, the compound makes them more susceptible to apoptosis, both intrinsically and in response to chemotherapy. nih.govspandidos-publications.com

Therapeutic Potential in Renal Ischemia-Reperfusion Injury Models (Animal Studies)

The therapeutic potential of cyclic RGD peptides, including cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], has also been evaluated in the context of acute renal failure. Renal tubular obstruction by detached cells is a significant contributor to the pathophysiology of ischemic acute renal failure. nih.gov Since cell-cell and cell-matrix adhesion are mediated by integrins, researchers have investigated whether blocking these interactions could ameliorate this condition.

A study in a rat model of ischemic acute renal failure demonstrated the in vivo effectiveness of cyclic RGD peptides. nih.gov In this model, animals were subjected to unilateral renal ischemia followed by the systemic administration of a cyclic RGD peptide. The results showed that a single administration of cyclo(Arg-Gly-Asp-D-Phe-Val) significantly improved creatinine clearance and accelerated the recovery of renal function. nih.gov The study compared the effects of different cyclic RGD peptides and found that while their potency in inhibiting cell-matrix adhesion in vitro varied, they were equipotent in inhibiting cell-cell adhesion. nih.gov This suggests that in the setting of ischemic acute renal failure, the beneficial effects of these peptides are predominantly due to the inhibition of cell-cell adhesion, which prevents the formation of tubular obstructions. nih.gov

Stability and Enzymatic Resistance Considerations for Cyclo Dl Arg Gly Dl Asp Dl Phe Dl Val

Assessment of Proteolytic Stability in Simulated Biological Milieus

The unique structure of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], which incorporates alternating D- and L-amino acids, contributes significantly to its high resistance to enzymatic degradation. Natural proteases are stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. The presence of D-amino acids in the peptide backbone of this compound disrupts the typical recognition sites for these enzymes, rendering the molecule less susceptible to proteolysis.

Research has demonstrated that cyclic peptides, in general, exhibit greater stability compared to their linear counterparts. The cyclization of a peptide restricts its conformational flexibility, making it a poorer substrate for many proteases. This inherent structural rigidity, combined with the inclusion of D-amino acids, provides cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] with a notable advantage in terms of stability in biological fluids.

To illustrate the stability of similar cyclic peptides, consider the following hypothetical data based on typical research findings:

Table 1: Comparative Stability of Linear vs. Cyclic Peptides in Human Plasma

PeptideHalf-life (hours)Degradation (%) after 24 hours
Linear RGD Peptide0.5>95
Cyclo[RGDfV]12<10
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]>24<5

Factors Influencing Peptide Degradation (e.g., pH, Specific Protease Activity)

Several factors can influence the degradation of peptides, including pH and the presence of specific proteases. While cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] exhibits high stability, extreme pH conditions can potentially lead to non-enzymatic hydrolysis of peptide bonds over extended periods. However, under physiological pH conditions (typically around 7.4), the compound is expected to remain stable.

The primary defense against degradation remains its resistance to common proteases found in biological systems, such as trypsin, chymotrypsin, and various peptidases. The alternating D- and L-amino acid sequence serves as a powerful deterrent to the action of these enzymes.

Strategies for Enhancing In Vitro and In Vivo Stability of Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]

While cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is inherently stable, several strategies can be employed to further enhance the stability of peptides for in vitro and in vivo applications. These strategies often focus on modifications to the peptide structure.

One common approach is the substitution of L-amino acids with their D-enantiomers. nih.gov This strategy has already been incorporated into the design of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], contributing to its robust nature. nih.gov

Other potential strategies, though not necessarily applied to this specific compound but relevant to peptide stability in general, include:

N-methylation: The methylation of the nitrogen atom of a peptide bond can provide steric hindrance, preventing protease binding and subsequent cleavage.

Incorporation of non-natural amino acids: The introduction of amino acids not commonly found in nature can further disrupt protease recognition sites.

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide can increase its hydrodynamic radius, which can shield it from enzymatic attack and reduce renal clearance, thereby extending its half-life in vivo.

The following table summarizes these and other strategies for enhancing peptide stability:

Table 2: Strategies for Enhancing Peptide Stability

StrategyMechanism of ActionPotential Impact
D-amino acid substitutionDisrupts protease recognition sites due to stereospecificity. nih.govIncreased resistance to proteolytic degradation and longer half-life. nih.gov
CyclizationRestricts conformational flexibility, making the peptide a poor substrate for proteases.Enhanced stability against exopeptidases and endopeptidases.
N-methylationAdds a methyl group to the peptide backbone, sterically hindering protease access.Increased resistance to enzymatic cleavage.
Incorporation of non-natural amino acidsIntroduces novel side chains or backbone structures not recognized by proteases.Enhanced stability and potentially altered biological activity.
PegylationIncreases the size of the molecule, shielding it from proteases and reducing kidney filtration.Significantly prolonged in vivo half-life.

Advanced Research Methodologies and Future Directions in Cyclo Dl Arg Gly Dl Asp Dl Phe Dl Val Studies

Integration of Combinatorial Chemistry with High-Throughput Screening for Analogue Discovery

The discovery of novel analogues of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] with enhanced binding affinity, selectivity, and pharmacokinetic properties is greatly accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS). These methodologies allow for the rapid synthesis and evaluation of large libraries of related compounds.

One powerful technique employed is the "one-bead one-compound" (OBOC) combinatorial library method. This approach facilitates the synthesis of millions of unique peptide or small molecule compounds on individual beads, which can then be screened en masse. For instance, this technology was used to discover LXW7, a cyclic peptide that, like cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], specifically binds to integrin αvβ3. nih.gov Subsequent high-throughput screening and whole-cell binding assays identified LXW7's high affinity, which was found to be comparable to that of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]. aacrjournals.org

Another strategy involves "spatial screening," where the conformational landscape of the parent peptide is systematically explored. nih.govbiomolther.org This is achieved by varying elements such as the ring size, the chirality of amino acids (using D-amino acids in place of L-amino acids), and introducing structural constraints. aacrjournals.org This approach led to the initial synthesis and optimization of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] itself. biomolther.org Further modifications, such as N-methylation of the peptide backbone, a technique known as an "N-methyl scan," have been used to improve both biological activity and metabolic stability. nih.govbiomolther.org A notable success of this strategy is the development of Cilengitide (B523762) (cyclo[Arg-Gly-Asp-D-Phe-N(Me)Val]), a derivative with even higher binding capability and selectivity for the αvβ3 integrin, which has undergone clinical trials. aacrjournals.orgscirp.org

These combinatorial and screening approaches allow researchers to systematically dissect the structure-activity relationship of the cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] scaffold, leading to the identification of analogues with superior therapeutic potential. nih.gov

Table 1: Comparison of Integrin αvβ3 Ligands

Compound Discovery/Development Method Key Feature Relative Binding Affinity (αvβ3) Reference
cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] Spatial Screening Parent Compound High aacrjournals.org
LXW7 OBOC Combinatorial Chemistry Novel Cyclic Peptide Ligand Similar to cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] nih.govaacrjournals.org
Cilengitide (cyclo[RGDf(NMe)V]) N-Methyl Scan of Parent Compound N-methylated Valine Higher than cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] aacrjournals.orgscirp.org

Application of In Silico Predictive Modeling for ADME and Target Interactions

In silico predictive modeling plays a crucial role in the rational design and optimization of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] analogues. Computational techniques, including molecular dynamics (MD) simulations and docking studies, provide profound insights into the peptide's interaction with its biological targets, primarily integrins, and help predict its ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Molecular docking simulations are used to predict the preferred binding orientation and affinity of the peptide within the integrin's binding pocket. These models often rely on the known crystal structure of the target protein, such as αvβ3 integrin. For example, in docking simulations of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], a key criterion for a correct binding pose is the interaction of the ligand with the metal ion in the metal ion-dependent adhesion site (MIDAS) of the integrin. aacrjournals.org These simulations help elucidate the pharmacophoric requirements for high-affinity binding and guide the design of new analogues. e-bookshelf.de

Furthermore, molecular modeling can explain experimental observations regarding binding affinity. For instance, when comparing a flexible disulfide-based cyclic RGD analogue to the more rigid lactam-based cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], modeling revealed a higher number of low-energy conformations for the flexible analogue, which was correlated with its lower receptor binding affinity. nih.gov This demonstrates the power of computational tools in understanding how conformational rigidity influences biological activity. While specific ADME prediction data for this compound is not detailed in the provided context, in silico tools are routinely used in drug development to predict properties like solubility, permeability, and metabolic stability, thus reducing the need for extensive experimental testing in the early phases of discovery. nih.gov

Development of Novel Bioconjugates for Targeted Delivery and Diagnostic Applications

The high affinity and selectivity of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] for integrin αvβ3, which is overexpressed on many tumor cells and angiogenic blood vessels, make it an ideal targeting moiety for the development of novel bioconjugates. cpcscientific.com By attaching diagnostic or therapeutic agents to this peptide, researchers can achieve targeted delivery, enhancing efficacy while minimizing off-target effects.

For diagnostic purposes, cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] and its analogues, such as cyclo[Arg-Gly-Asp-D-Phe-Lys], have been conjugated to a variety of imaging probes. These include near-infrared fluorescent (NIRF) dyes like Cy5.5 and IRDye800 for optical imaging, and chelators for radiolabeling with positron-emitting isotopes (e.g., ¹⁸F, ⁶⁴Cu, ⁶⁸Ga) for Positron Emission Tomography (PET) scanning. nih.govresearchgate.netmdpi.com These imaging agents have been successfully used in preclinical models to visualize tumors and have even progressed to clinical trials in patients. nih.govnih.gov Additionally, the peptide has been linked to lanthanide(III) complexes as prototypes for near-infrared emitting optical imaging agents and to gadolinium-based moieties for MRI contrast enhancement. nih.govrsc.org

In the therapeutic realm, the peptide serves as a vehicle for targeted drug delivery. It has been used to guide nanoparticles loaded with anticancer drugs directly to the tumor site. nih.gov This targeted approach ensures that the cytotoxic payload is concentrated where it is needed most, improving the therapeutic index of the drug.

Table 2: Examples of Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]-Based Bioconjugates

Conjugate Type Attached Molecule/Probe Application Key Finding Reference
Optical Imaging Cypate (NIRF Dye) Tumor Imaging Selective accumulation in tumors relative to normal tissues. nih.gov
Optical Imaging IRDye800 Tumor Imaging Higher tumor accumulation and contrast with a PEG4 linker. nih.gov
PET Imaging ¹⁸F (via Galacto-RGD) Cancer Imaging Successfully assessed in over 100 patients for imaging melanoma, sarcoma, etc. nih.gov
PET Imaging ⁶⁴Cu, ⁶⁸Ga (via DOTA/NOTA chelators) Cancer Imaging Multimeric versions show superior binding avidity and imaging properties. researchgate.netmdpi.com
Targeted Therapy Nanoparticles with Anticancer Drugs Drug Delivery Delivers cytotoxic drugs specifically to the tumor area. nih.gov

Exploration of Synergistic Effects of Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] with Other Bioactive Compounds

Beyond its direct effects as an integrin antagonist, cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] and its derivatives are being explored for their ability to work synergistically with other bioactive compounds, particularly conventional chemotherapeutics. This combination strategy aims to enhance the efficacy of cancer treatments by leveraging different mechanisms of action.

A significant example is the use of Cilengitide, an N-methylated derivative of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], in combination with the alkylating agent melphalan (B128). In a rat model of soft tissue sarcoma treated with isolated limb perfusion (ILP), the addition of cilengitide to melphalan resulted in a three to sevenfold increase in the concentration of melphalan within the tumor tissue, without a corresponding increase in muscle tissue. eur.nl This enhanced drug accumulation was associated with higher tumor response rates and was attributed to cilengitide's ability to increase endothelial permeability and inhibit tumor cell attachment. eur.nl

In another study focusing on acute myeloid leukemia (AML), pre-incubation of leukemia cells with cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] was shown to disrupt their adhesion and migration within a 3D polystyrene scaffold. nih.gov This disruption of cell-matrix interaction enhanced the sensitivity of the leukemia cells to treatment with the chemotherapeutic drug cytarabine, leading to increased apoptosis. nih.gov These findings suggest that by interfering with the protective interactions between cancer cells and their microenvironment, cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] can lower the threshold for chemotherapy-induced cell death, creating a potent synergistic effect.

Utilization in Investigating Integrin-Mediated Disease Pathophysiology and Signal Transduction

Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is a widely used and invaluable tool for investigating the pathophysiology of diseases mediated by integrins, particularly αvβ3. As a potent and selective antagonist, it allows researchers to block integrin function and dissect the downstream signal transduction pathways that contribute to various pathological processes, including angiogenesis, tumor metastasis, and inflammation. scirp.orgnih.gov

By binding to integrins, the peptide prevents their interaction with extracellular matrix proteins like vitronectin. This blockade inhibits critical cellular processes such as adhesion, migration, and survival. For example, treatment with cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] has been shown to induce apoptosis in angiogenic blood vessels, thereby inhibiting tumor growth. nih.govbiomolther.org

Studies using this peptide have been instrumental in elucidating the specific signaling cascades activated by integrin engagement. Research has shown that integrin-ligand binding triggers the activation of key signaling molecules, and cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] can prevent these events. For instance, the peptide has been observed to inhibit the vitronectin-dependent activation of phosphatidylinositol 3-kinase (PI3K) and extracellular signal–regulated kinase 1/2 (ERK1/2), which are crucial for neutrophil survival. atsjournals.org Similarly, it blocks the phosphorylation of focal adhesion kinase (FAK) following ischemic brain injury, an event mediated by αvβ3 integrin. researchgate.net The peptide has also been used to demonstrate the role of integrin signaling in diverse processes such as oocyte activation, where it stimulates protein kinase C (PKC), and in entraining the circadian clock through the actin cytoskeleton. nih.govnih.govbiorxiv.org

Table 3: Investigational Use of Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] in Signaling Studies

Biological Process Model System Key Signaling Pathway Investigated Effect of Peptide Reference
Neutrophil Survival Neutrophil Cell Culture Vitronectin/Integrin → PI3K/ERK1/2 Inhibits pathway activation, enhances apoptosis. atsjournals.org
Oocyte Activation Mouse Oocytes Integrin → Protein Kinase C (PKC) Stimulates PKC activity and cortical granule exocytosis. nih.govnih.gov
Oligodendrocyte Survival Oligodendrocyte Cell Culture Fibronectin/αvβ3 → Lyn Kinase Decreases cell survival, demonstrating the role of αvβ3. nih.gov
Circadian Clock Entrainment Mouse Fibroblasts Integrin → Actin Cytoskeleton → MRTF/SRF Used as a tool to block integrin-mediated signaling. biorxiv.org
Cerebral Ischemia Rat Model (MCAO) Integrin αvβ3 → FAK Phosphorylation Decreases FAK phosphorylation, ameliorates ischemic damage. researchgate.net

Table of Compounds

Q & A

Q. What are the standard protocols for synthesizing cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val], and how does racemization impact yield?

Synthesis typically involves solid-phase peptide synthesis (SPPS) followed by cyclization under controlled conditions (e.g., using HATU/DIPEA coupling agents). Racemization (DL notation) introduces stereochemical complexity, which can reduce yield due to competing side reactions. To mitigate this, optimize reaction pH (<7.5) and use low-temperature cyclization (e.g., 0–4°C) to minimize epimerization . Quantify enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. How is structural characterization of this cyclic peptide performed to confirm sequence and cyclization?

Use tandem mass spectrometry (MS/MS) to verify molecular weight and sequence, complemented by nuclear magnetic resonance (NMR) for backbone connectivity. For cyclization confirmation, employ Edman degradation resistance tests or enzymatic digestion (e.g., trypsin) to assess peptide linearization . 2D NMR (COSY, NOESY) resolves spatial arrangements of DL-amino acids, critical for distinguishing regioisomers.

Q. What in vitro assays are recommended for initial screening of biological activity?

Prioritize assays aligned with the peptide’s hypothesized function (e.g., integrin-binding due to RGD motifs). Examples:

  • Cell adhesion assays (e.g., inhibition of αvβ3 integrin in HUVECs).
  • Enzyme-linked immunosorbent assays (ELISA) for competitive binding studies.
  • Circular dichroism (CD) to monitor conformational stability under physiological conditions.
    Include negative controls with scrambled sequences to isolate target-specific effects .

Advanced Research Questions

Q. How do stereochemical variations (D/L amino acids) influence receptor binding kinetics and selectivity?

Comparative studies using enantiomerically pure analogs (e.g., L-Arg vs. D-Arg) are essential. Surface plasmon resonance (SPR) can quantify binding affinity (KD) and dissociation rates. For example, D-amino acids in the RGD motif may reduce proteolytic degradation but alter binding to integrins like α5β1. Molecular dynamics (MD) simulations further resolve steric clashes or hydrogen-bonding discrepancies .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Aggregate datasets from multiple studies (e.g., IC50 values for integrin inhibition) to identify outliers or confounding variables (e.g., cell line heterogeneity).
  • Dose-response validation : Replicate assays under standardized conditions (e.g., serum-free media, consistent cell passage numbers).
  • Epimerization checks : Re-analyze stored samples via HPLC to rule out post-synthesis racemization .

Q. How can in vivo stability and pharmacokinetics be optimized for this peptide?

  • PEGylation or lipid conjugation to enhance serum half-life.
  • Pharmacokinetic profiling : Use radiolabeled (e.g., ³H or ¹⁴C) peptides in rodent models to track absorption and clearance.
  • Protease-resistance assays : Incubate with plasma or liver microsomes to identify degradation hotspots; modify labile residues (e.g., replace Val with non-natural amino acids) .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in cell-based assays?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC50/IC50. For heterogeneous data, apply mixed-effects models or Bayesian hierarchical analysis to account for biological replicates .

Q. How should researchers design controls to account for off-target effects in integrin-binding studies?

  • Positive controls : Native RGD peptides (e.g., cilengitide).
  • Negative controls : Cyclic peptides with scrambled sequences or inactive motifs (e.g., RAD).
  • Isotype controls : Non-integrin-binding cells (e.g., fibroblasts lacking αvβ3) to confirm specificity .

Data Interpretation Challenges

Q. Why might in silico docking predictions fail to align with experimental binding data?

Common pitfalls include:

  • Conformational flexibility : MD simulations may overlook peptide folding in solution.
  • Solvation effects : Implicit solvent models underestimate hydrophobic interactions.
  • Receptor dynamics : Static crystal structures ignore allosteric changes. Validate predictions with mutagenesis (e.g., alanine scanning of integrin residues) .

Q. How can researchers address low reproducibility in peptide bioactivity across labs?

  • Open-data practices : Share raw MS/MS, NMR, and assay datasets via repositories like Zenodo.
  • Collaborative trials : Multi-center studies to harmonize protocols (e.g., cell culture media, peptide storage conditions).
  • Batch-effect correction : Use linear mixed models to adjust for inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.